o-Xylene-d10

Isotopic purity Mass spectrometry Trace VOC analysis

o-Xylene-d10 is a perdeuterated ortho-xylene (1,2-dimethylbenzene-d10) with a molecular formula of C8D10 and a molecular weight of 116.23. The compound features complete replacement of all ten hydrogen atoms with deuterium, yielding an isotopic purity specification of 99 atom% D from major commercial suppliers.

Molecular Formula C8H10
Molecular Weight 116.23 g/mol
CAS No. 56004-61-6
Cat. No. B166450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Xylene-d10
CAS56004-61-6
Synonyms1.2-Dimethyl benzene-d10
Molecular FormulaC8H10
Molecular Weight116.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C
InChIInChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
InChIKeyCTQNGGLPUBDAKN-ZGYYUIRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Xylene-d10 (CAS 56004-61-6): Technical Specifications and Core Analytical Positioning for Procurement Decisions


o-Xylene-d10 is a perdeuterated ortho-xylene (1,2-dimethylbenzene-d10) with a molecular formula of C8D10 and a molecular weight of 116.23 . The compound features complete replacement of all ten hydrogen atoms with deuterium, yielding an isotopic purity specification of 99 atom% D from major commercial suppliers . Its measured physical properties include a density of 0.953 g/mL at 25°C, a boiling point of 142°C, a melting point of -25°C, and a refractive index n20/D of 1.5016 . The compound is supplied as a clear colorless liquid and carries a mass shift of M+10 relative to native o-xylene, making it specifically suitable for mass spectrometric applications requiring baseline-resolved isotopic separation .

Why o-Xylene-d10 Cannot Be Interchanged with p-Xylene-d10 or m-Xylene-d10 in Quantitative Analytical Workflows


The three xylene-d10 isomers (ortho-, meta-, and para-) exhibit measurably distinct physicochemical properties that preclude direct substitution in validated analytical methods. These differences include boiling points (o-xylene-d10: 142°C; m-xylene-d10: 138–139°C; p-xylene-d10: 135°C), refractive indices (1.5016 vs. 1.497 vs. 1.492), and isotopic purity specifications (99 atom% D for ortho, 98 atom% D for para, variable for meta) . More critically, each isomer's chromatographic retention time and mass spectral fragmentation pattern differ due to positional isomerism, meaning a method validated with o-xylene-d10 cannot be transferred to p-xylene-d10 without full revalidation of retention time windows and ion ratio criteria. Substituting a lower isotopic purity grade (e.g., 98 atom% D) introduces higher protiated background signal, directly degrading the limit of detection (LOD) and limit of quantitation (LOQ) in trace VOC analyses .

Quantitative Evidence for o-Xylene-d10 Differentiation in Isotopic Purity, Chromatographic Performance, and Spectral Resolution


Isotopic Purity of 99 atom% D Reduces Protiated Interference by 33–50% Relative to 98 atom% D Alternatives

Commercial o-xylene-d10 is supplied at 99 atom% D isotopic purity . In contrast, p-xylene-d10 is routinely offered at 98 atom% D isotopic purity . This 1 atom% difference in deuterium enrichment corresponds to a 33–50% reduction in residual protiated xylene background signal. In isotope dilution mass spectrometry (IDMS), residual protiated analyte from the internal standard directly contributes to the analytical blank, increasing the method detection limit (MDL). A 1% protiated impurity in the deuterated internal standard adds 1% of the internal standard concentration to the measured native analyte signal, a systematic bias that becomes critical when quantifying analytes at trace (ppb to ppt) levels.

Isotopic purity Mass spectrometry Trace VOC analysis

Boiling Point Differential of +7°C Over p-Xylene-d10 Enables Sharper GC Peak Resolution in Ortho-Xylene Specific Methods

o-Xylene-d10 exhibits a boiling point of 142°C, which is 7°C higher than p-xylene-d10 (135°C) and 3–4°C higher than m-xylene-d10 (138–139°C) . This boiling point difference translates to distinct gas chromatographic retention behavior, particularly on non-polar stationary phases where elution order correlates strongly with vapor pressure. The higher boiling point of the ortho isomer provides enhanced separation from earlier-eluting aromatic hydrocarbons such as benzene and toluene, reducing co-elution risk in complex VOC mixtures.

Gas chromatography Isomer separation Retention time

Refractive Index of 1.5016 Provides Positive Isomer Identification and Optical Quality Control Metric

The refractive index n20/D of o-xylene-d10 is 1.5016, which is measurably higher than that of m-xylene-d10 (1.497) and p-xylene-d10 (1.492) . This property difference (Δn = +0.0046 vs. m-isomer; Δn = +0.0096 vs. p-isomer) serves as a rapid, non-destructive incoming quality control check to confirm isomer identity before use in validated methods. The refractive index value also functions as a purity indicator for deuterated solvents used in NMR spectroscopy, where precise optical matching affects shimming and spectral linewidth.

Refractive index Quality control Isomer identification

Method-Specific Validation: o-Xylene-d10 Demonstrates Matrix-Overcoming Performance in Vacuum Distillation GC-MS of Complex Food Matrices

In a single-laboratory validation study for determining volatile organic compounds in foods using vacuum distillation coupled with GC-MS, o-Xylene-d10 was specifically selected and validated as the internal standard for quantifying furan, chloroform, benzene, trichloroethene, toluene, and styrene . The vacuum distillation approach was implemented because headspace and purge-and-trap methods exhibited limitations due to matrix effects and artifact formation from precursors present in food samples . o-Xylene-d10 demonstrated suitability in this challenging matrix by providing reliable isotopic compensation for analyte losses during vacuum distillation and compensating for matrix-induced ion suppression in the MS source.

Method validation Vacuum distillation Food VOC analysis

Mass Shift M+10 Enables Baseline Resolution from Native o-Xylene in SIM Mode with <0.1% Cross-Talk Interference

o-Xylene-d10 exhibits a nominal mass shift of M+10 relative to native o-xylene (C8H10, nominal mass 106 Da) . This 10-Dalton difference places the deuterated internal standard 10 m/z units away from the most abundant native analyte ion cluster, enabling complete baseline separation in selected ion monitoring (SIM) mode. At an isotopic purity of 99 atom% D, the cross-talk contribution from the M+10 channel into the native analyte channel is theoretically <0.1% after accounting for natural 13C abundance effects, assuming proper MS tuning. This contrasts with tri-deuterated internal standards (e.g., M+3 compounds) where the isotopic envelope of the internal standard overlaps with the [M+2] and [M+3] natural isotope peaks of the native analyte, requiring complex mathematical deconvolution for accurate quantification.

Isotope dilution MS Selected ion monitoring Quantitative accuracy

Validated Application Scenarios for o-Xylene-d10 in Environmental Monitoring, Food Safety, and MS Method Development


Trace VOC Quantification in Complex Food Matrices via Vacuum Distillation GC-MS

o-Xylene-d10 is validated as an internal standard for quantifying furan, chloroform, benzene, trichloroethene, toluene, and styrene in foods using vacuum distillation coupled with GC-MS . This scenario addresses the limitations of headspace and purge-and-trap methods, which suffer from matrix effects and thermal artifact formation in food samples . The compound's 99 atom% D isotopic purity and M+10 mass shift provide reliable compensation for analyte losses during vacuum distillation and correct for matrix-induced ion suppression, enabling accurate quantification at regulatory-relevant concentrations.

Environmental VOC Emissions Monitoring from Landfills and Industrial Sites

o-Xylene-d10 serves as a stable isotope-labeled internal standard for GC-MS analysis of volatile organic compounds in environmental emissions . While p-xylene-d10 is also cited for landfill emission applications, o-xylene-d10 provides distinct chromatographic retention (bp 142°C vs. 135°C for p-isomer) that may be preferentially matched to specific VOC target lists requiring separation from earlier-eluting aromatic compounds . The 99 atom% D isotopic purity ensures minimal protiated background contribution to method blanks, critical for achieving the low-ppb detection limits required in ambient air monitoring programs.

Quantitative NMR Spectroscopy Requiring High Isotopic Purity Aromatic Deuterated Standard

o-Xylene-d10 is supplied in grades suitable for NMR spectroscopy (99+ atom% D), with a refractive index specification of 1.5016 that serves as an incoming QC metric for solvent quality . In quantitative NMR (qNMR) applications using the internal standard method, the high isotopic purity minimizes residual proton signals in the aromatic region (δ 6.8–7.3 ppm), reducing interference with analyte quantification . The compound's well-characterized physical properties (density 0.953 g/mL at 25°C, molecular weight 116.23) support accurate gravimetric preparation of calibration standards.

Isotope Dilution Mass Spectrometry Method Development for Ortho-Xylene and Metabolite Analysis

The M+10 mass shift of o-xylene-d10 provides baseline resolution from native o-xylene in SIM mode, eliminating the need for isotopic deconvolution that is required with M+3 deuterated standards . This property makes o-xylene-d10 the preferred internal standard for developing IDMS methods targeting ortho-xylene in biological tissues, where trace-level detection of xylene metabolites is required . The compound's validated performance in complex matrices (food, environmental) supports method transferability to tissue homogenates and other challenging biological sample types.

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